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molecular formula C9H8N2O2 B598119 2-Methyl-2H-indazole-5-carboxylic acid CAS No. 1197943-94-4

2-Methyl-2H-indazole-5-carboxylic acid

Cat. No. B598119
M. Wt: 176.175
InChI Key: HNFGGBMTWQVAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318762B2

Procedure details

To a solution of methyl 2-methyl-2H-indazole-5-carboxylate (210 mg, 1.10 mmol) in methanol (5 mL) was added 1.0 M LiOH (1.2 mL, 1.2 mmol). The mixture was agitated at 40° C. overnight. After cooling to room temperature, 1 N HCl (1.17 mL, 1.1 eq) was added. The solution was cooled and the solid was isolated by filtration. The solid was dried in a vacuum oven at 50° C. to provide the title compound (147 mg, 76%).
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.17 mL
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:10]=[C:9]2[C:4]([CH:5]=[CH:6][C:7]([C:11]([O:13]C)=[O:12])=[CH:8]2)=[N:3]1.[Li+].[OH-].Cl>CO>[CH3:1][N:2]1[CH:10]=[C:9]2[C:4]([CH:5]=[CH:6][C:7]([C:11]([OH:13])=[O:12])=[CH:8]2)=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
CN1N=C2C=CC(=CC2=C1)C(=O)OC
Name
Quantity
1.2 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.17 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was agitated at 40° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
the solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1N=C2C=CC(=CC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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